molecular formula C37H53NO3PPdS+ B12350397 ataCXium A Pd G3

ataCXium A Pd G3

Cat. No.: B12350397
M. Wt: 729.3 g/mol
InChI Key: VIYNMTFDXQNMCC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ataCXium A Pd G3 involves the reaction of diadamantyl-n-butylphosphine with 2-amino-1,1’-biphenyl-2-yl)palladium (II) methanesulfonate. The reaction is typically carried out under inert gas conditions (nitrogen or argon) at low temperatures (2–8 °C) to ensure stability and prevent decomposition . Industrial production methods follow similar protocols but are scaled up to meet commercial demands.

Chemical Reactions Analysis

ataCXium A Pd G3 is known for its versatility in catalyzing various types of cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common reagents used in these reactions include aryl halides, alkynes, and organotrifluoroborates. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

ataCXium A Pd G3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ataCXium A Pd G3 involves the formation of a palladium complex with the substrate, facilitating the transfer of functional groups. The molecular targets include aryl halides and alkynes, and the pathways involved are primarily oxidative addition, transmetalation, and reductive elimination .

Properties

Molecular Formula

C37H53NO3PPdS+

Molecular Weight

729.3 g/mol

IUPAC Name

bis(1-adamantyl)-butylphosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

InChI

InChI=1S/C24H39P.C12H9N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

VIYNMTFDXQNMCC-UHFFFAOYSA-O

Canonical SMILES

CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Origin of Product

United States

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